2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxane
Description
2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxane is a six-membered heterocyclic compound featuring a 1,3-dioxane ring substituted with an ethyl group linked to a 3,4-difluorophenoxy moiety. This structure combines the electron-withdrawing effects of fluorine atoms with the steric and electronic properties of the dioxane ring, making it relevant in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
2-[2-(3,4-difluorophenoxy)ethyl]-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O3/c13-10-3-2-9(8-11(10)14)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSDEXWHRKBIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxane is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The structure of this compound features a dioxane ring substituted with a phenoxy group containing difluoro substituents. This unique configuration enhances its reactivity and potential interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is known to act as an inhibitor of certain pathways, potentially influencing processes such as inflammation and cell proliferation. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .
Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest significant antibacterial potential comparable to standard antibiotics:
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| S. typhi | 45 | 30 |
| K. pneumoniae | 50 | 19 |
These results highlight the compound's potential as a therapeutic agent in combating bacterial infections .
Anticancer Activity
The compound's anticancer properties have also been explored. In studies involving various cancer cell lines, it was observed that the compound induced apoptosis and inhibited cell growth. The IC50 values for different cancer types are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.41 |
| HCT-116 | 9.71 |
| HepG2 | 20.19 |
| PC3 | 7.36 |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies .
Case Studies
- Inhibition of T3SS in Pseudomonas aeruginosa : A study investigated the effect of phenoxyacetamide derivatives on the type III secretion system (T3SS) in Pseudomonas aeruginosa. The results indicated that structural modifications significantly influenced the inhibitory activity against T3SS without affecting bacterial growth rates . This highlights the importance of substituent positioning in enhancing biological activity.
- Cytotoxicity in Cancer Cells : Another study evaluated the cytotoxic effects of similar dioxane derivatives on breast cancer cell lines. The results showed that these compounds could alter cell morphology and induce significant cell death at varying concentrations .
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of compounds related to the phenoxyacetamide scaffold, which includes 2-[2-(3,4-difluoro-phenoxy)ethyl]-1,3-dioxane. Research indicates that derivatives of this compound can inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, a significant virulence factor in bacterial infections. The structure-activity relationship (SAR) studies have shown that modifications to the phenoxy group can significantly impact antibacterial potency. For instance, specific substitutions on the aromatic rings were found to enhance inhibitory activity against T3SS, with some compounds exhibiting IC50 values less than 1 µM .
Structure-Activity Relationships
The optimization of structural features has been critical in enhancing the activity of these compounds. For example, variations in substituents on the phenyl ring led to substantial differences in potency. Compounds with fluorine substitutions demonstrated varied activity levels compared to their chloro counterparts . This insight is vital for the design of new antibacterial agents that target resistant strains of bacteria.
Solubility and Stability
The incorporation of this compound into drug formulations has been explored for its favorable solubility and stability profiles. The dioxane moiety contributes to improved solubility in aqueous environments, which is crucial for oral bioavailability and effective drug delivery systems. Studies have indicated that such compounds can enhance the pharmacokinetic properties of drugs when used as excipients or active pharmaceutical ingredients (APIs) .
Combination Therapies
In combination therapies, this compound can be used alongside other antibiotics to enhance efficacy against multi-drug resistant bacteria. The synergistic effects observed with certain combinations suggest that this compound could play a critical role in developing new treatment regimens for resistant infections .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues: Substituent and Ring Modifications
Table 1: Key Structural Features of Analogous Compounds
*Calculated based on analogous compounds.
Key Observations:
Halogen Substituent Effects: Fluorine (high electronegativity, small atomic radius) enhances stability and lipophilicity compared to chlorine.
Ring Size Differences :
- 1,3-Dioxane (6-membered) : Lower ring strain compared to 1,3-dioxolane (5-membered), leading to higher thermal stability .
- 1,3-Dioxolane (5-membered) : Increased ring strain may enhance reactivity in ring-opening reactions, as seen in biodegradation studies (e.g., 1,4-dioxane derivatives degrade slower than dioxolanes ).
Physicochemical and Reactivity Comparisons
Table 2: Inferred Properties Based on Structural Analogues
| Property | This compound | 2-(4-Chlorophenyl)-1,3-dioxane | 2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane |
|---|---|---|---|
| Solubility | Moderate in polar solvents (dioxane backbone) | Low (chloro group increases hydrophobicity) | Higher due to smaller ring and fluorine |
| Stability | High (6-membered ring, C-F bond strength) | Moderate | Lower (5-membered ring strain) |
| Biodegradation Potential | Likely slow (C-F bonds resist cleavage) | Faster (C-Cl bonds more reactive) | Faster (ring strain facilitates breakdown) |
Supporting Evidence:
- C-H Bond Dissociation Energies : 1,3-dioxane (93.2 kcal/mol) vs. 1,3-dioxolane (90.0 kcal/mol), indicating higher stability for the 6-membered ring .
- Microbial Degradation : Fluorinated compounds like 1,4-dioxane derivatives show delayed biodegradation due to strong C-F bonds, whereas chloro-substituted analogs degrade faster .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
